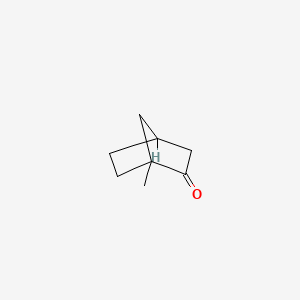

1-Methylnorcamphor

Description

1-Methylnorcamphor (IUPAC: 1-Methylbicycloheptan-2-one, CAS 59348-18-4) is a bicyclic monoterpenoid ketone with the molecular formula C8H12O . Structurally, it consists of a norbornane framework substituted with a methyl group at the C1 position and a ketone group at C2. This compound is synthesized via oxidation of 1-methyl-exo-norborneol or through rearrangements of fenchone derivatives in acidic media . Its rigid bicyclic structure and stereoelectronic properties make it a valuable substrate in enzymatic studies, photochemical reactions, and synthetic organic chemistry .

Properties

CAS No. |

59348-18-4 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-methylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C8H12O/c1-8-3-2-6(5-8)4-7(8)9/h6H,2-5H2,1H3 |

InChI Key |

ZYVCBPCUGIGFJA-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(C1)CC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Volatility: this compound exhibits a higher vaporization enthalpy (47.6 kJ/mol) than 2-tert-butylfuran (38.7 kJ/mol), reflecting its rigid bicyclic structure and stronger intermolecular forces .

- Steric Effects: The methyl group at C1 in this compound introduces steric hindrance absent in norcamphor, influencing reactivity in enzymatic systems .

Reactivity and Functional Comparisons

Enzymatic Oxidation

In cytochrome P450cam systems, this compound and norcamphor exhibit distinct regiospecificities.

Baeyer–Villiger Oxidation

- This compound: Reacts with peracetic acid to yield the expected lactone product due to its well-defined migratory aptitude (methyl group adjacent to ketone) .

- Camphor: Product selectivity depends on reaction conditions (e.g., acidic vs. non-acidic), while epicamphor (a camphor derivative) produces only an “abnormal” lactone due to steric constraints .

Photochemical Behavior

Irradiation of this compound and norcamphor generates the A2 aldehyde via hydrogen transfer from C(7). However, substituents like the methyl group in this compound may influence competing hydrogen transfer pathways observed in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.